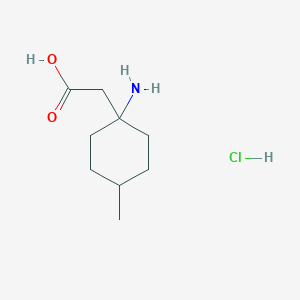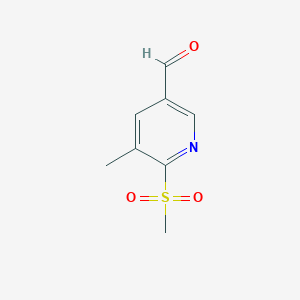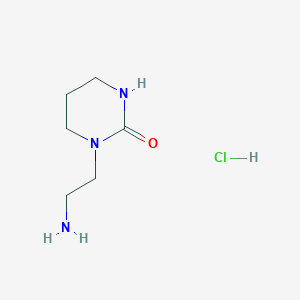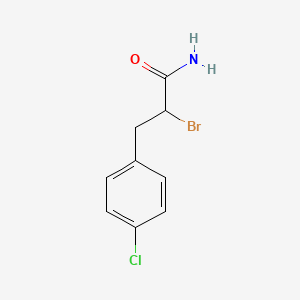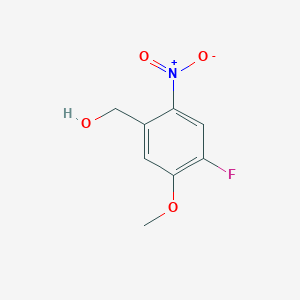![molecular formula C11H10FNO3 B1448418 [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol CAS No. 1803609-62-2](/img/structure/B1448418.png)
[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol
Overview
Description
[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol is a chemical compound with the molecular formula C11H10FNO3 and a molecular weight of 223.2 g/mol It is characterized by the presence of a fluorophenoxy group attached to an oxazole ring, which is further connected to a methanol group
Preparation Methods
The synthesis of [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol typically involves the reaction of 2-fluorophenol with an appropriate oxazole derivative under specific reaction conditions . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts, depending on the specific reaction being carried out. The major products formed from these reactions are typically derivatives of the original compound with modifications to the functional groups present .
Scientific Research Applications
[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . The fluorophenoxy group and oxazole ring are key structural features that enable the compound to bind to these targets with high affinity and specificity. This binding can modulate the activity of the target, leading to various biological effects . The exact pathways involved depend on the specific application and target being studied.
Comparison with Similar Compounds
[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol can be compared with other similar compounds, such as:
[5-(2-Chlorophenoxymethyl)-1,2-oxazol-3-yl]methanol: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.
[5-(2-Bromophenoxymethyl)-1,2-oxazol-3-yl]methanol: Contains a bromine atom, which can lead to different chemical and biological properties compared to the fluorine-containing compound.
[5-(2-Methylphenoxymethyl)-1,2-oxazol-3-yl]methanol: The presence of a methyl group instead of a halogen can significantly alter the compound’s properties and applications.
The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its stability, lipophilicity, and ability to interact with specific molecular targets .
Properties
IUPAC Name |
[5-[(2-fluorophenoxy)methyl]-1,2-oxazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO3/c12-10-3-1-2-4-11(10)15-7-9-5-8(6-14)13-16-9/h1-5,14H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENKVMAXGWPKHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC(=NO2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301233825 | |
| Record name | 3-Isoxazolemethanol, 5-[(2-fluorophenoxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301233825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803609-62-2 | |
| Record name | 3-Isoxazolemethanol, 5-[(2-fluorophenoxy)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803609-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Isoxazolemethanol, 5-[(2-fluorophenoxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301233825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/structure/B1448340.png)
![2-[(4-Tert-butylphenyl)methyl]propanedioic acid](/img/structure/B1448345.png)
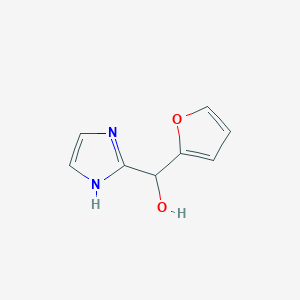


![5-Azaspiro[2.5]octane hydrochloride](/img/structure/B1448351.png)
